Ethyl 2-hydroxy-5-isocyanatobenzoate

Description

Molecular Architecture and Structural Attributes within Aromatic Isocyanate Chemistry

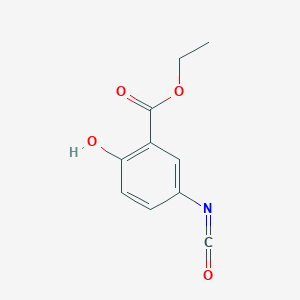

The molecular structure of Ethyl 2-hydroxy-5-isocyanatobenzoate is characterized by a benzene (B151609) ring substituted with three distinct functional groups: an ethyl ester (-COOCH₂CH₃), a hydroxyl group (-OH), and an isocyanate group (-N=C=O). This arrangement imparts a unique combination of reactivity and electronic properties to the molecule.

Ethyl Ester Group : This group, formally derived from ethyl salicylate (B1505791), influences the solubility of the compound in organic solvents. nist.gov The ester is an electron-withdrawing group, which affects the reactivity of the aromatic ring.

Hydroxyl Group : The phenolic hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution. Its presence can also serve as a nucleophile in reactions with the isocyanate group, potentially leading to intramolecular cyclization or intermolecular polymerization under certain conditions.

Isocyanate Group : The isocyanate group is highly reactive and is the primary site for a variety of chemical transformations. It readily reacts with nucleophiles such as alcohols, amines, and water. In the context of aromatic isocyanates, the direct attachment to the benzene ring enhances its reactivity. This functional group is a cornerstone in the synthesis of polyurethanes and other polymers.

The interplay of these functional groups on the aromatic ring dictates the compound's chemical behavior. For instance, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the ethyl ester and isocyanate groups create a complex electronic environment that influences the reactivity of both the ring and the functional groups themselves.

Research Significance and Interdisciplinary Context

While specific research on this compound is not widely documented, its structural motifs suggest significant potential as a versatile building block in several scientific disciplines. Its significance lies in its capacity to act as a bridge between different chemical functionalities, enabling the synthesis of complex molecules.

Organic Synthesis : The compound is a valuable intermediate for constructing more elaborate molecular architectures. The isocyanate group can be transformed into a wide array of other functional groups, such as ureas, carbamates, and amides. This makes it a useful tool for medicinal chemists and those involved in the synthesis of novel organic materials. For instance, similar substituted benzoates are used in the synthesis of pharmaceuticals and agrochemicals. atomfair.com

Medicinal Chemistry : The salicylate core is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). atomfair.com The ability to functionalize the 5-position with an isocyanate group opens up avenues for creating novel salicylate derivatives. These new compounds could be explored for a range of biological activities, with the isocyanate handle allowing for covalent modification of biological targets or the attachment of other pharmacologically active moieties.

Polymer and Materials Science : Aromatic isocyanates are fundamental monomers in the production of polyurethanes and other high-performance polymers. This compound could be investigated as a specialty monomer. The presence of the hydroxyl and ester groups could be used to modify the properties of the resulting polymers, such as solubility, thermal stability, and adhesion.

Foundational Principles and Scope of Investigation

The investigation of this compound is guided by several foundational principles of physical organic chemistry and synthetic methodology.

Reactivity of the Isocyanate Group : The primary focus of investigation would be the rich chemistry of the isocyanate group. This includes its reactions with various nucleophiles, its potential for cycloaddition reactions, and its ability to undergo Curtius-type rearrangements under specific conditions. Understanding the kinetics and thermodynamics of these reactions is crucial for controlling the outcome of synthetic transformations.

Influence of Substituents : A systematic study would involve elucidating how the hydroxyl and ethyl ester groups modulate the reactivity of the isocyanate. For example, the ortho-hydroxyl group could potentially form an intramolecular hydrogen bond with the isocyanate nitrogen, which might alter its electrophilicity.

Spectroscopic Characterization : A thorough investigation would require detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to confirm the structure and purity of the compound and its derivatives. IR spectroscopy would be particularly useful for monitoring reactions involving the isocyanate group, which has a strong and characteristic absorption band.

The scope of investigation for this compound would be to fully characterize its chemical reactivity and explore its utility as a synthetic intermediate. This would involve developing efficient synthetic routes to the molecule itself, followed by a systematic exploration of its reactions with a diverse range of chemical partners to create a library of novel compounds for further study in medicinal chemistry and materials science.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in common organic solvents |

Structure

3D Structure

Properties

CAS No. |

150129-30-9 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

ethyl 2-hydroxy-5-isocyanatobenzoate |

InChI |

InChI=1S/C10H9NO4/c1-2-15-10(14)8-5-7(11-6-12)3-4-9(8)13/h3-5,13H,2H2,1H3 |

InChI Key |

YMMDUEBENCVEGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)N=C=O)O |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N=C=O)O |

Synonyms |

Benzoic acid, 2-hydroxy-5-isocyanato-, ethyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isocyanatobenzoate Derivatives

Phosgene-Based Synthesis and Industrial Relevance

The reaction of primary amines with phosgene (B1210022) has long been the dominant industrial method for manufacturing isocyanates. ukessays.com This process is highly efficient and well-established, particularly for large-volume aromatic isocyanates. acs.org The synthesis is typically conducted in a liquid phase using an inert solvent.

Amine Phosgenation Pathways

The process is often divided into two main stages:

Cold Phosgenation: The amine, dissolved in an inert solvent like chlorobenzene (B131634) or dichlorobenzene, is reacted with a solution of phosgene at low temperatures (below 70°C). This initial reaction is rapid and leads to the formation of carbamoyl (B1232498) chloride and amine hydrochloride precipitates.

Hot Phosgenation: The slurry from the first stage is heated to higher temperatures (100-200°C). During this stage, additional phosgene is introduced. The carbamoyl chloride intermediate decomposes, and any remaining amine hydrochloride is converted to the final isocyanate product.

Finally, excess phosgene and the hydrogen chloride (HCl) byproduct are removed, often by stripping with an inert gas, followed by distillation to purify the isocyanate product. Yields for this process are typically high, often between 85% and 95%.

| Parameter | Typical Conditions for Aromatic Isocyanate Synthesis |

|---|---|

| Starting Material | Primary Aromatic Amine (e.g., Ethyl 2-hydroxy-5-aminobenzoate) |

| Reagent | Phosgene (COCl₂) |

| Solvents | Inert aromatic solvents (e.g., Toluene, Chlorobenzene, Dichlorobenzene) |

| "Cold" Stage Temperature | < 70°C |

| "Hot" Stage Temperature | 100 - 200°C |

| Byproduct | Hydrogen Chloride (HCl) |

| Typical Yield | 85 - 95% |

Mechanistic Considerations of Carbamoyl Chloride Intermediates

The phosgenation of a primary amine proceeds through a critical intermediate known as a carbamoyl chloride. These monosubstituted carbamoyl chlorides (ArNHCOCl) are formed during the "cold" stage of the reaction.

The mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to yield the carbamoyl chloride.

Step 1: Formation of Carbamoyl Chloride Ar-NH₂ + COCl₂ → [Ar-NH₂⁺-COCl₂⁻] → Ar-NH-COCl + HCl

This intermediate is relatively stable at lower temperatures but is the key precursor to the isocyanate. In the "hot" phosgenation stage, the carbamoyl chloride undergoes thermal decomposition, eliminating a molecule of HCl to form the desired isocyanate.

Step 2: Thermal Decomposition to Isocyanate Ar-NH-COCl → Ar-N=C=O + HCl

This elimination step is the final transformation to the isocyanate product. The entire process requires two equivalents of HCl to be removed for each isocyanate group formed, highlighting the corrosive nature of the reaction environment. The stability and reactivity of the carbamoyl chloride intermediate are central to the success of the phosgenation process.

Non-Phosgene Synthetic Routes: A Sustainable Chemistry Perspective

Concerns over the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have driven significant research into alternative, more sustainable synthetic pathways to isocyanates. acs.orgresearchgate.net These "phosgene-free" routes often involve two main steps: the synthesis of a carbamate (B1207046) precursor, followed by its thermal decomposition to the isocyanate. acs.orgresearchgate.net

Reductive Carbonylation of Nitroaromatics

A promising phosgene-free alternative is the direct reductive carbonylation of nitroaromatic compounds. ukessays.comresearchgate.net This method can produce isocyanates or their carbamate precursors in a single step by reacting the nitro compound with carbon monoxide (CO) in the presence of a catalyst. ukessays.comresearchgate.net For the synthesis of Ethyl 2-hydroxy-5-isocyanatobenzoate, the starting material would be Ethyl 2-hydroxy-5-nitrobenzoate.

The reaction is typically catalyzed by transition metal complexes, with palladium-based systems being extensively studied. ukessays.com The process can be directed to yield either the isocyanate directly or, more commonly, a carbamate intermediate if an alcohol is present in the reaction medium.

Reaction: Ar-NO₂ + 3CO → Ar-NCO + 2CO₂

Catalytic systems often involve Group VIII transition metals. researchgate.net The reaction conditions, including pressure and temperature, can be demanding, and catalyst selectivity is crucial to minimize side reactions. researchgate.net

Oxidative Carbonylation of Amines

Another significant non-phosgene pathway is the oxidative carbonylation of primary amines. researchgate.net This process involves reacting the amine with carbon monoxide and an oxidant, typically in the presence of a palladium catalyst. rsc.org This method directly converts the amine to a carbamate, which can then be thermally decomposed to the isocyanate.

Step 1 (Carbamate formation): Ar-NH₂ + CO + R-OH + [Oxidant] --(Pd catalyst)--> Ar-NH-COOR + [Reduced Oxidant] Step 2 (Thermolysis): Ar-NH-COOR → Ar-NCO + R-OH

This approach avoids the use of nitro compounds and phosgene but requires an efficient catalytic system and a stoichiometric oxidant, although methods using molecular oxygen as the terminal oxidant are being developed to improve sustainability. mdpi.com The reaction is a powerful tool for constructing the carbamate linkage under milder conditions than reductive carbonylation. nih.gov

Reactions with Dimethyl Carbonate and Urea (B33335) Derivatives

The use of low-toxicity carbonyl sources like dimethyl carbonate (DMC) and urea represents a particularly "green" chemical approach to isocyanates. researchgate.netresearchgate.net These methods proceed via a two-step sequence involving the formation and subsequent cleavage of a carbamate intermediate. researchgate.net

Using Dimethyl Carbonate (DMC): An aromatic amine is first reacted with DMC to produce a methyl carbamate. This reaction is often catalyzed by Lewis acids, such as zinc acetate (B1210297). researchgate.netresearchgate.net

Step 1: Ar-NH₂ + (CH₃O)₂CO --(Catalyst)--> Ar-NH-COOCH₃ + CH₃OH Step 2: Ar-NH-COOCH₃ --(Heat)--> Ar-NCO + CH₃OH

This process is attractive because DMC is a non-toxic reagent, and the methanol (B129727) byproduct from both steps can potentially be recycled. google.com

| Method | Starting Material | Key Reagents/Catalysts | Intermediate | Key Advantage |

|---|---|---|---|---|

| Reductive Carbonylation | Nitroaromatic | CO, Palladium or Rhodium catalyst | Isocyanate or Carbamate | Direct conversion of nitro group. |

| Oxidative Carbonylation | Amine | CO, Oxidant, Palladium catalyst, Alcohol | Carbamate | Avoids use of nitro compounds. |

| Dimethyl Carbonate (DMC) Route | Amine | DMC, Lewis acid catalyst (e.g., Zn(OAc)₂) | Carbamate | Utilizes a non-toxic carbonyl source. |

| Urea Route | Amine | Urea, Alcohol, Catalyst | Carbamate | Uses safe, readily available reagents. |

Rearrangement Reactions for Isocyanate Generation

Rearrangement reactions represent a powerful class of transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. Several named reactions involving the migration of a group to an electron-deficient nitrogen atom provide reliable and widely used pathways to isocyanates, bypassing the need for phosgene. wikipedia.org

First described by Theodor Curtius in 1885, the Curtius rearrangement is a versatile and mild method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgnih.govrsc.org The reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgnumberanalytics.com

The process begins with the conversion of a carboxylic acid to a suitable derivative, such as an acyl chloride or ester, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide. nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement; it is believed that the loss of nitrogen gas and the migration of the R-group occur simultaneously to avoid the formation of a high-energy nitrene intermediate. wikipedia.org This migration proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.gov

The resulting isocyanate is a stable intermediate that can be isolated or, more commonly, trapped in situ with various nucleophiles. nih.gov For instance, reaction with alcohols yields carbamates, while reaction with water or amines produces amines (after decarboxylation) or ureas, respectively. wikipedia.orgwikipedia.org The mild conditions and high functional group tolerance make the Curtius rearrangement a valuable tool in the synthesis of complex molecules, including pharmaceuticals like oseltamivir. wikipedia.orgnih.gov

Table 1: Overview of the Curtius Rearrangement

| Feature | Description |

| Starting Material | Carboxylic Acid (converted to Acyl Azide) |

| Key Intermediate | Acyl Azide |

| Product | Isocyanate |

| Key Transformation | R-C(=O)N₃ → R-N=C=O + N₂ |

| Mechanism | Concerted thermal or photochemical decomposition |

| Stereochemistry | Retention of configuration at the migrating group nih.govnih.gov |

| Advantages | Mild conditions, phosgene-free, high functional group tolerance nih.govrsc.org |

The Lossen rearrangement is another classic method for preparing isocyanates, starting from hydroxamic acids or their derivatives. numberanalytics.comnumberanalytics.com Discovered by Wilhelm Lossen, this reaction involves the conversion of an activated hydroxamic acid to an isocyanate. numberanalytics.comwikipedia.org The activation is typically achieved by O-acylation, O-sulfonylation, or O-phosphorylation of the hydroxamic acid. unacademy.com

The reaction mechanism begins with the deprotonation of the N-hydrogen of the activated hydroxamic acid by a base, forming an anion. numberanalytics.com This is followed by a concerted rearrangement where the R-group attached to the carbonyl carbon migrates to the nitrogen atom, displacing the carboxylate (or sulfonate/phosphate) leaving group. wikipedia.org This process yields the isocyanate intermediate. numberanalytics.comnumberanalytics.com

Like the isocyanates generated from the Curtius rearrangement, those from the Lossen rearrangement can be trapped by nucleophiles such as water, alcohols, or amines to yield amines, carbamates, and ureas. numberanalytics.com A significant advantage is that the reaction can sometimes be performed under neutral conditions by heating the hydroxamic acid in a solvent like formamide, which promotes the rearrangement and acts as a source for the final amine product. unacademy.com Recent advancements have shown that the rearrangement can proceed directly from free hydroxamic acids under certain conditions, renewing interest in this transformation. unacademy.comresearchgate.net

Table 2: Overview of the Lossen Rearrangement

| Feature | Description |

| Starting Material | Hydroxamic Acid or its O-acyl/sulfonyl/phosphoryl derivatives unacademy.com |

| Key Intermediate | Isocyanate |

| Key Transformation | R-C(=O)NH-OR' → R-N=C=O + R'O⁻ |

| Conditions | Typically basic or thermal researchgate.net |

| Advantages | Phosgene-free, versatile for preparing nitrogen-containing compounds numberanalytics.comnumberanalytics.com |

| Variants | Can be performed under neutral conditions with heating unacademy.com |

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, describes the reaction of an azide with a carbonyl derivative under acidic conditions to yield an amine or an amide, with the expulsion of nitrogen gas. wikipedia.org When a carboxylic acid is used as the substrate, it provides a direct route to an amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgwikipedia.org

The reaction mechanism with a carboxylic acid begins with the protonation of the acid, followed by the loss of water to form an acylium ion. wikipedia.orgbyjus.com This electrophilic species is then attacked by hydrazoic acid (HN₃). The resulting intermediate undergoes a rearrangement, similar to the Curtius and Lossen pathways, where the alkyl group migrates from carbon to the adjacent nitrogen, leading to the expulsion of dinitrogen gas and the formation of a protonated isocyanate. wikipedia.orgbyjus.com

This protonated isocyanate is then attacked by water, forming a carbamic acid, which subsequently decarboxylates to yield the primary amine. wikipedia.org The Schmidt reaction is mechanistically related to the Curtius rearrangement, with the key difference being the in-situ generation of the acyl azide-like intermediate from the carboxylic acid and hydrazoic acid. wikipedia.org

Table 3: Overview of the Schmidt Reaction (with Carboxylic Acids)

| Feature | Description |

| Starting Material | Carboxylic Acid |

| Key Reagent | Hydrazoic Acid (HN₃) in the presence of a strong acid numberanalytics.com |

| Key Intermediate | Acylium ion, protonated isocyanate wikipedia.orgbyjus.com |

| Product | Amine (via isocyanate and carbamic acid) |

| Key Transformation | R-COOH + HN₃ → [R-N=C=O] → R-NH₂ + N₂ + CO₂ |

| Conditions | Strongly acidic |

| Advantages | Direct conversion from carboxylic acids, phosgene-free |

Catalytic Oxidation of Isonitriles

The oxidation of isonitriles (also known as isocyanides) presents a direct and atom-efficient method for the synthesis of isocyanates. acs.org Isonitriles possess the functional group –N⁺≡C⁻, and their conversion to isocyanates (–N=C=O) involves the formal insertion of an oxygen atom. wikipedia.org

A practical and efficient method for this transformation involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. orgsyn.org This reaction is typically performed at low temperatures, and the reagents are inexpensive and readily available. The process is swift and produces volatile byproducts, such as dimethyl sulfide, which are easily removed during workup. This methodology has been successfully applied to the synthesis of ethyl 2-isocyanatoacetate from ethyl 2-isocyanoacetate in high yield. orgsyn.org The use of catalytic activators represents a significant improvement over stoichiometric reagents. nih.gov This approach is a valuable alternative to traditional methods, especially given the increasing availability of isonitriles as synthetic building blocks. rsc.orgnih.gov

Nucleophilic Substitution of Halides by Cyanates

The synthesis of isocyanates can also be achieved through the nucleophilic substitution of alkyl halides with cyanate (B1221674) salts. wikipedia.org The cyanate ion ([OCN]⁻) is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. researchgate.net

When an alkyl halide reacts with a cyanate salt, such as silver cyanate, a mixture of alkyl cyanates (R-OCN) and alkyl isocyanates (R-NCO) can be formed. researchgate.net The reaction pathway, whether Sₙ1 or Sₙ2, and the resulting product ratio are influenced by factors such as the structure of the alkyl halide, the solvent, and the counter-ion of the cyanate salt. Generally, Sₙ2-type reactions favor the formation of isocyanates, while Sₙ1-type reactions can lead to cyanates. researchgate.net While this method offers a direct route from halogenated precursors, controlling the selectivity to favor the desired isocyanate product can be a challenge. Nitriles, which are isomers of isonitriles, are also commonly prepared via nucleophilic substitution of alkyl halides with cyanide salts. chemistryviews.orgyoutube.com

Precursor Synthesis and Functionalization Strategies (e.g., Ethyl 2-hydroxy-5-aminobenzoate)

The properties and ultimate applications of complex molecules are heavily dependent on the synthesis and functionalization of their precursors. For this compound, the key precursor is Ethyl 2-hydroxy-5-aminobenzoate. This compound contains three distinct functional groups—a hydroxyl group, an amino group, and an ethyl ester—making it a versatile building block for further chemical modifications.

The synthesis of Ethyl 2-hydroxy-5-aminobenzoate typically begins with 2-hydroxy-5-aminobenzoic acid. prepchem.com The parent acid itself can be prepared via the Kolbe-Schmitt reaction, where p-aminophenol reacts with carbon dioxide under the influence of a catalytic carrier. google.com Once the precursor ester is formed, the amino group can be readily converted to the isocyanate functionality. Furthermore, the aromatic ring and its substituents can be subjected to various functionalization reactions, such as the acylation of the amino group, demonstrating its utility as a versatile intermediate. prepchem.com

Esterification Reactions for Carboxylate Functionality

The introduction of the ethyl carboxylate group onto the 2-hydroxy-5-aminobenzoic acid core is a crucial step in the synthesis of the precursor. This is typically achieved through an esterification reaction, a fundamental process in organic synthesis. iajpr.com

The most common method employed is the Fischer-Speier esterification. 4college.co.uk This reaction involves heating the carboxylic acid (2-hydroxy-5-aminobenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. prepchem.comlibretexts.org The reaction is reversible, and according to Le Chatelier's Principle, using an excess of ethanol (B145695) helps to drive the equilibrium towards the formation of the ethyl ester product. libretexts.org The process involves refluxing the mixture for an extended period, followed by neutralization with a weak base like sodium carbonate to precipitate the final product, Ethyl 2-hydroxy-5-aminobenzoate. prepchem.comlibretexts.org

Alternative methods for this esterification have also been developed to improve reaction times and yields. One such method uses thionyl chloride as a dehydrating agent in an alcoholic solution of the p-aminobenzoic acid. patsnap.com This approach offers the advantages of a faster reaction and high product purity. patsnap.com Other reagents, such as phosphorus pentoxide, have also been utilized to facilitate the esterification of similar hydroxy-amino-benzoic acids. google.com

| Method | Reagents | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Ethanol, concentrated H₂SO₄ | Reflux for 48 hours | Common, well-established method using inexpensive reagents. | prepchem.com |

| Thionyl Chloride Method | Ethanol, Thionyl Chloride (SOCl₂) | Dropwise addition at 0-50 °C, then reflux for 4-10 hours | Rapid reaction speed, high yield, and high product purity. | patsnap.com |

| Phosphorus Pentoxide Method | Phenol, P₂O₅ | Heating above 80 °C | Effective for esterification with phenols. | google.com |

Reaction Dynamics and Mechanistic Elucidation of Ethyl 2 Hydroxy 5 Isocyanatobenzoate

Isocyanate Group Reactivity and Functional Group Transformations

The characteristic reactivity of Ethyl 2-hydroxy-5-isocyanatobenzoate is dominated by the isocyanate moiety. This group's electronic structure facilitates a range of chemical transformations, primarily through nucleophilic addition reactions that are fundamental to the synthesis of various carbamate (B1207046) and urea (B33335) derivatives.

Electrophilic Nature of the Isocyanate Carbon

The carbon atom of the isocyanate group (-N=C=O) in this compound is highly electrophilic. This pronounced positive character is a direct consequence of its bonding to two highly electronegative atoms: nitrogen and oxygen. nih.govencyclopedia.pub These adjacent atoms withdraw electron density from the central carbon atom through induction and resonance, creating a significant partial positive charge (δ+). encyclopedia.pubresearchgate.net This electron deficiency makes the isocyanate carbon an excellent target for attack by a wide array of nucleophiles, which are species rich in electrons. nih.govwikipedia.orgnih.gov This fundamental electronic property is the primary driver for the diverse reactions that isocyanates undergo. nih.govrsc.org

Nucleophilic Addition Reactions

The electrophilic carbon of the isocyanate group readily reacts with compounds containing an active hydrogen atom, such as alcohols, amines, and thiols. wikipedia.orgresearchgate.net The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by the transfer of a proton to the nitrogen atom, resulting in a stable addition product. nih.govvaia.com

The reaction between an isocyanate and an alcohol yields a urethane (B1682113), also known as a carbamate. wikipedia.orgvaia.com In this process, the nucleophilic oxygen of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. vaia.com This is followed by a proton transfer to form the stable urethane linkage (-NH-C(=O)-O-). vaia.com This reaction is of immense industrial importance, forming the basis for polyurethane chemistry. nih.govkuleuven.be The reaction of this compound with various alcohols would proceed similarly to produce a range of substituted urethane products.

Table 1: Illustrative Examples of Urethane Formation

| Nucleophile | Product Structure | Product Name |

| Methanol (B129727) | Ethyl 2-hydroxy-5-((methoxycarbonyl)amino)benzoate | |

| Ethanol (B145695) | Ethyl 5-(((ethoxycarbonyl)amino)-2-hydroxybenzoate | |

| Propan-1-ol | Ethyl 2-hydroxy-5-((propoxycarbonyl)amino)benzoate |

Isocyanates react rapidly with primary or secondary amines to form substituted ureas. wikipedia.orgjkchemical.comresearchgate.net The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. researchgate.net This reaction is typically very fast and is a common method for synthesizing both symmetrical and unsymmetrical ureas. organic-chemistry.org The reaction of this compound with amines provides a direct route to complex urea derivatives.

Table 2: Illustrative Examples of Urea Formation

| Nucleophile | Product Structure | Product Name |

| Ammonia | Ethyl 5-carbamoyl-2-hydroxybenzoate | |

| Ethylamine | Ethyl 5-(3-ethylureido)-2-hydroxybenzoate | |

| Aniline | Ethyl 2-hydroxy-5-(3-phenylureido)benzoate |

The reaction of isocyanates with thiols (mercaptans) produces S-thiocarbamates. acs.org This reaction, catalyzed by rare-earth-metal amides, involves the nucleophilic sulfur atom of the thiol attacking the isocyanate carbon. acs.orgfigshare.comacs.org The synthesis provides a versatile and efficient method for creating sulfur-containing analogues of urethanes, which have applications in various fields. researchgate.netrsc.org

Table 3: Illustrative Examples of S-Thiocarbamate Synthesis

| Nucleophile | Product Structure | Product Name |

| Methanethiol | S-Methyl (4-(ethoxycarbonyl)-3-hydroxyphenyl)carbamothioate | |

| Ethanethiol | S-Ethyl (4-(ethoxycarbonyl)-3-hydroxyphenyl)carbamothioate | |

| Thiophenol | S-Phenyl (4-(ethoxycarbonyl)-3-hydroxyphenyl)carbamothioate |

Substituent Effects on Isocyanate Reaction Kinetics

The rate of nucleophilic attack on the isocyanate group of this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. nih.govrsc.orgpoliuretanos.net In general, electron-withdrawing groups (EWGs) attached to the aromatic ring increase the reactivity of the isocyanate, while electron-donating groups (EDGs) decrease it. encyclopedia.pubnih.govrsc.org

This is because EWGs enhance the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. encyclopedia.pubmdpi.com Conversely, EDGs introduce electron density into the ring, which slightly reduces the electrophilicity of the isocyanate carbon. studymind.co.ukyoutube.com

In the case of this compound, two key substituents are present:

Ethyl carboxylate (-COOEt): This group is located meta to the isocyanate. It acts as an electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards electrophilic substitution but increasing the electrophilicity and thus the reactivity of the isocyanate group. libretexts.org

Hydroxyl (-OH): This group is positioned ortho to the isocyanate. While it is strongly electron-withdrawing by induction due to oxygen's electronegativity, it is a powerful electron-donating group by resonance due to its lone pairs of electrons. libretexts.orgnumberanalytics.com In electrophilic aromatic substitution, the resonance effect typically dominates, making it an activating group. libretexts.orglibretexts.org However, its net effect on the isocyanate's reactivity is complex. The inductive withdrawal would enhance reactivity, while resonance donation could slightly decrease it. The ortho position also introduces potential steric hindrance and intramolecular hydrogen bonding, which can further modulate the reaction kinetics. poliuretanos.net

Influence of Electron-Withdrawing Groups

The reactivity of the isocyanate group (–N=C=O) in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The carbon atom of the isocyanate group possesses a partial positive charge due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack. Electron-withdrawing groups (EWGs) attached to the aromatic ring further enhance the electrophilicity of this carbon atom, thereby increasing the isocyanate's reactivity towards nucleophiles.

The quantitative effect of various substituents on the reactivity of aromatic compounds can be described by the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The substituent constant, sigma (σ), quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally accelerates reactions involving the development of negative charge in the transition state, such as nucleophilic attack on the isocyanate.

Table 1: Hammett Constants for Common Substituent Groups and Their General Effect on Aromatic Isocyanate Reactivity

| Substituent Group | Hammett Constant (σ_para_) | General Effect on Reactivity |

|---|---|---|

| Nitro (–NO₂) | 0.78 | Strongly Activating |

| Cyano (–CN) | 0.66 | Strongly Activating |

| Acetyl (–COCH₃) | 0.50 | Activating |

| Ethyl Carboxylate (–COOEt) | 0.45 | Activating |

| Chlorine (–Cl) | 0.23 | Weakly Activating |

| Hydrogen (–H) | 0.00 | Reference |

| Methyl (–CH₃) | -0.17 | Deactivating |

Influence of Electron-Donating Groups

Conversely, electron-donating groups (EDGs) attached to the aromatic ring decrease the reactivity of the isocyanate group. EDGs, such as alkyl (e.g., –CH₃) or alkoxy (e.g., –OCH₃) groups, release electron density into the aromatic ring. This effect partially neutralizes the positive charge on the isocyanate's electrophilic carbon, making it less attractive to nucleophiles and thus lowering its reaction rate.

For instance, if the ethyl carboxylate group on this compound were replaced with a methyl group (an EDG), the resulting molecule would be expected to be less reactive towards nucleophiles. This principle is consistent across various isocyanate reactions, where electron donation, whether through induction or resonance, reduces the reactivity of the –N=C=O group. Studies on substituted phenyl isocyanates consistently show that less electrophilic isocyanates, such as those bearing EDGs like p-methoxyphenyl, exhibit lower reactivity compared to more electrophilic ones like unsubstituted phenyl isocyanate.

Oligomerization Pathways: Dimer and Trimer Formation

Isocyanates, including this compound, can undergo self-reaction to form oligomers, primarily dimers and trimers. These reactions are particularly prevalent in the absence of other nucleophiles or in the presence of specific catalysts.

Dimerization: The dimerization of isocyanates typically leads to the formation of a four-membered ring structure known as a uretdione (or uretidinedione). This reaction is often reversible, especially at elevated temperatures. nih.gov The formation of uretdiones can be promoted by catalysts such as certain phosphines. google.com

Trimerization: The cyclotrimerization of three isocyanate molecules results in a highly stable, six-membered heterocyclic structure known as an isocyanurate (1,3,5-triazine-2,4,6-trione). nih.gov This reaction is a key process in the production of polyisocyanurate (PIR) foams, which are valued for their thermal stability and flame retardancy. dntb.gov.ua The trimerization process is generally catalyzed and can be initiated by a wide range of substances, including Lewis bases (e.g., tertiary amines, phosphines), carboxylate salts (e.g., potassium acetate), and various organometallic compounds. nih.govacs.org The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of a catalyst on the isocyanate's carbon atom, followed by sequential addition of two more isocyanate molecules before the final ring-closure to form the stable isocyanurate. nih.gov

Phenolic Hydroxyl Group Reactivity and Selective Functionalization

Intramolecular and Intermolecular Reactivity Towards Isocyanates

The presence of both a phenolic hydroxyl group and an isocyanate group on the same molecule, as in this compound, opens up possibilities for both intermolecular and intramolecular reactions.

Intermolecular Reactivity: The most common reaction pathway is intermolecular, where the phenolic hydroxyl group of one molecule acts as a nucleophile, attacking the isocyanate group of another molecule. This polyaddition reaction leads to the formation of a urethane linkage, resulting in the creation of polymers (polyurethanes). This is the fundamental reaction for producing a wide range of polyurethane materials from monomers containing hydroxyl and isocyanate functionalities.

Intramolecular Reactivity: An intramolecular reaction, where the hydroxyl group and the isocyanate group within the same molecule react, is also a possibility. Such a reaction would result in a cyclic structure. The favorability of an intramolecular cyclization over an intermolecular reaction depends heavily on the resulting ring size. youtube.com Reactions that form stable five- or six-membered rings are often kinetically and thermodynamically favored. youtube.com In the case of this compound, the reacting groups are in a 1,4- (para) relationship on the benzene (B151609) ring, which would necessitate the formation of a large and likely strained ring system, making this pathway less probable than intermolecular polymerization under typical conditions.

Competitive Reaction Kinetics: Phenolic vs. Aliphatic Hydroxyls

When comparing the reactivity of different types of hydroxyl groups towards isocyanates, a common assumption is that primary aliphatic alcohols are more reactive than phenols due to the higher nucleophilicity of the aliphatic oxygen. However, experimental evidence shows that the reality can be more complex and context-dependent.

Several studies have found that phenolic hydroxyl groups can be more reactive than aliphatic hydroxyls under certain conditions. akjournals.com For example, in the reaction of o-hydroxybenzyl alcohol with phenyl isocyanate, the phenolic hydroxyl group was found to react more readily than the aliphatic hydroxyl group. akjournals.com The lower reactivity often attributed to phenolic hydroxyls is linked to their more acidic character compared to their aliphatic counterparts, as well as potential steric hindrance. semanticscholar.org However, the reaction can be significantly influenced by factors such as solvent polarity and catalysis. In non-catalyzed reactions, the reactivity of aliphatic –OH groups can be substantially greater than that of phenolic –OH groups. semanticscholar.org The choice of catalyst can dramatically alter this selectivity. Weak bases or uncatalyzed reactions may favor the reaction with the more acidic phenolic group, which is considered the kinetic product, while highly active catalysts like dibutyltin (B87310) dilaurate (DBTDL) can favor the reaction with the aliphatic alcohol, leading to the more thermodynamically stable carbamate. researchgate.net

Table 2: Comparison of Activation Energies for Phenyl Isocyanate Reactions

| Reactant | Reaction Phase | Activation Energy (kJ/mol) | Note |

|---|---|---|---|

| 4-hydroxybenzyl alcohol | Phenolic Phase | 35.2 | Reaction with phenolic -OH group |

| 4-hydroxybenzyl alcohol | Alcoholic Phase | 41.5 | Reaction with aliphatic -OH group |

Data for 4-hydroxybenzyl alcohol from a study in 1,4-dioxane (B91453). Data for 1-propanol (B7761284) represents a general range found in literature. mdpi.com

Catalysis in Phenolic-Isocyanate Reactions

The reaction between a phenolic hydroxyl group and an isocyanate to form a urethane can be significantly accelerated by catalysts. These catalysts function by activating either the isocyanate or the alcohol (nucleophile). acs.org Two major classes of catalysts are commonly employed: tertiary amines and organometallic compounds.

Tertiary Amines: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used catalysts. The mechanism generally involves the amine acting as a base to activate the hydroxyl group. The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the oxygen atom and facilitating its attack on the isocyanate's electrophilic carbon. acs.orgmdpi.com

Organometallic Compounds: Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective catalysts for urethane formation. researchgate.netnih.gov The proposed mechanism involves the formation of a complex between the tin catalyst and the alcohol, creating a tin alkoxide. nih.gov This complex then coordinates with the isocyanate, arranging the reactants in a favorable orientation for the reaction to occur, effectively lowering the activation energy. nih.gov Organotin catalysts are often more active than tertiary amines but can exhibit different selectivity in competitive reactions. researchgate.netresearchgate.net For instance, DBTDL typically favors the reaction of aliphatic hydroxyls over phenolic ones. researchgate.net

Organometallic Catalysts (e.g., Tin-based)

Organometallic compounds, particularly those based on tin, are widely employed as highly effective catalysts for isocyanate reactions, most notably in the formation of polyurethanes. tib-chemicals.com Tin catalysts, such as Dibutyltin Dilaurate (DBTDL) and Stannous Octoate, are standard in polyurethane production because they potently accelerate the reaction between isocyanates and polyols. tib-chemicals.comgoogle.com The catalytic activity of tin compounds significantly surpasses that of conventional tertiary amine catalysts, allowing for rapid and controllable reactions even at ambient temperatures. google.com

The mechanism generally involves the formation of a complex between the tin catalyst, the isocyanate, and the alcohol. This ternary complex facilitates the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate group, thereby lowering the activation energy of the reaction. While highly efficient, a drawback of many organotin catalysts is their lack of selectivity; they catalyze not only the desired isocyanate-hydroxyl reaction (gelling) but also the isocyanate-water reaction (blowing), which can be a concern in formulations sensitive to moisture. wernerblank.com Furthermore, some organotin compounds are associated with aquatic toxicity, prompting research into alternatives. wernerblank.com

Other metal-based catalysts, such as those based on bismuth and zinc, are also used. Bismuth catalysts are known for being fast-acting, while zinc catalysts often exhibit a delayed action in the gel reaction compared to tin. patchamltd.com

Table 1: Comparison of Common Metal-Based Catalysts for Isocyanate Reactions

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Tin-based | Dibutyltin Dilaurate (DBTDL), Stannous Octoate | High catalytic activity at low concentrations, enables ambient temperature cure, may lack selectivity against water reaction. tib-chemicals.comgoogle.comwernerblank.com |

| Bismuth-based | Bismuth Neodecanoate, Bismuth Octoate | Fast-acting, generally requires higher dosage than tin catalysts. patchamltd.comreaxis.com |

| Zinc-based | Zinc Octoate, Zinc Neodecanoate | Often demonstrates a delayed gel reaction, can be used for crosslinking reactions. patchamltd.comreaxis.com |

| Zirconium-based | Zirconium Chelates | Can selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com |

Tertiary Amine and Phosphine (B1218219) Catalysis

Tertiary amines are a major class of catalysts used in polyurethane synthesis. researchgate.net Unlike organometallic catalysts, which typically operate through a Lewis acid mechanism, tertiary amines function as base catalysts. Their catalytic activity is strongly influenced by their basicity and steric hindrance around the nitrogen atom. poliuretanos.net

Two primary mechanisms are proposed for tertiary amine catalysis:

Nucleophilic Catalysis: The amine directly attacks the electrophilic carbon of the isocyanate, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with the hydroxyl compound to form the urethane, regenerating the amine catalyst.

General Base Catalysis: The amine forms a hydrogen-bonded complex with the hydroxyl group of the alcohol. This complexation increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate. researchgate.net

Common tertiary amine catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO) and N-alkyl morpholines. tandfonline.com While effective, they are generally less active than their organotin counterparts and may require elevated temperatures or higher concentrations to achieve comparable reaction rates. google.comtandfonline.com Certain hydroxyalkyl tertiary amines have been developed that act as effective gelling and curing catalysts. google.com

Phosphines and phosphine oxides can also play a role in isocyanate chemistry. For instance, phosphine oxides are known to catalyze the decarboxylation of isocyanates to form carbodiimides. wikipedia.org

Acid-Catalyzed Pathways

While less common than base or organometallic catalysis, acid catalysis represents an important metal-free pathway for urethane formation. nih.gov Strong Brønsted acids, such as sulfonic and phosphonic acids, have been shown to be highly effective catalysts, in some cases exceeding the activity of conventional tin-based systems. tandfonline.comnih.gov

Computational studies and mechanistic investigations support a dual-activation mechanism. nih.govacs.org In this pathway, the acid catalyst forms a ternary adduct with both the isocyanate and the alcohol. researchgate.net The acid simultaneously activates:

The Isocyanate: Through hydrogen bonding, the acid increases the electrophilicity of the isocyanate carbon. This activation preferentially occurs at the isocyanate nitrogen atom rather than the oxygen. nih.govacs.org

The Alcohol: The conjugate base of the acid activates the alcohol via hydrogen bonding, increasing its nucleophilicity. nih.gov

Solvent Effects on Reaction Rates and Selectivity

The solvent medium can exert a profound influence on the kinetics and selectivity of isocyanate reactions. The rate of reaction between an isocyanate and a hydroxyl compound is significantly accelerated in polar solvents. researchgate.net This effect is attributed to the solvent's ability to stabilize the charged, polar transition state of the reaction.

For the reaction of tolylene-2,4-diisocyanate with phenol, the reaction rate follows the order of solvent polarity: dimethyl sulfoxide (B87167) > cyclohexanone (B45756) > n-butyl acetate (B1210297) > 1,4-dioxane > xylene. researchgate.net The mechanism proposed involves the polarization of the O-H bond in the nucleophile (the hydroxyl group) by the solvent, which facilitates the addition to the isocyanate. researchgate.net

However, the relationship is not always straightforward. In some systems, particularly those involving aliphatic isocyanates, reaction rates have been observed to be faster in aromatic (less polar) solvents than in more polar, oxygen-containing solvents. researchgate.net This suggests that specific solvent-solute interactions, such as hydrogen bonding and the formation of solvent-reactant complexes, can play a more complex role than simple polarity. Increased specific solvation can sometimes inhibit the reaction. researchgate.net Theoretical and computational approaches are valuable for predicting and understanding these solvent effects to optimize reaction yield and selectivity. mdpi.com

Table 2: Influence of Solvent Polarity on Isocyanate Reaction Rates

| Solvent | Dielectric Constant (Approx.) | General Effect on Isocyanate-Alcohol Reaction Rate |

|---|---|---|

| Xylene | 2.3 | Low |

| 1,4-Dioxane | 2.2 | Low |

| n-Butyl acetate | 5.0 | Moderate |

| Cyclohexanone | 18.3 | High |

| Dimethylformamide (DMF) | 36.7 | Very High researchgate.net |

Dynamic Chemical Equilibria and Rearrangement Processes

Transcarbamoylation Mechanisms and Intermolecular Exchange

The urethane linkage, formed from the reaction of an isocyanate and an alcohol, is not always inert. Under certain conditions, particularly at elevated temperatures and often in the presence of catalysts, it can undergo exchange reactions. acs.org This process, known as transcarbamoylation (or transurethanization), involves the reaction of an existing urethane with an alcohol, leading to the formation of a new urethane and the release of the original alcohol. acs.orgresearchgate.net

This reaction is a form of dynamic covalent chemistry. The process is often catalyzed by the same compounds used to form the urethanes, such as tin-based catalysts. acs.orgresearchgate.net Transcarbamoylation has significant implications for the properties and processing of polyurethane materials, as it can lead to stress relaxation in polymer networks at high temperatures. acs.org While historically considered a sluggish reaction, recent studies have shown it can be an efficient process under mild conditions, offering potential pathways for recycling and reprocessing polyurethane materials without full depolymerization back to toxic isocyanate monomers. researchgate.netacs.org

Blocked Isocyanates: Chemistry of Latent Reactivity

To manage the high reactivity of the isocyanate group and create stable, one-component (1K) systems, isocyanates can be "blocked." wikipedia.org A blocked isocyanate is a compound where the isocyanate functionality has been reversibly reacted with a blocking agent, forming a thermally labile adduct. researchgate.net This adduct is stable at ambient temperatures and can be mixed with coreactants, such as polyols, without premature reaction. wikipedia.org

Upon heating to a specific "deblocking temperature," the adduct dissociates, regenerating the free isocyanate and the blocking agent. researchgate.net The liberated isocyanate is then free to react with the intended nucleophile (e.g., a polyol) to form the desired urethane linkage. The volatile blocking agent typically diffuses out of the curing film. researchgate.net

Common blocking agents include phenols, oximes (e.g., Methylethyl Ketone Oxime, MEKO), and caprolactam. wikipedia.org The choice of blocking agent is critical as it determines the deblocking temperature. For instance, MEKO has a relatively low unblocking temperature, making it widely used. wikipedia.org This technology provides latent reactivity, allowing for the formulation of heat-curable coatings, adhesives, and sealants with long shelf lives and the performance characteristics of two-component polyurethane systems. wikipedia.orgresearchgate.net Waterborne blocked isocyanate crosslinkers have also been developed, where blocking makes the isocyanate easier to disperse in aqueous systems. bdmaee.net

Table 3: Common Isocyanate Blocking Agents and Typical Deblocking Temperatures

| Blocking Agent | Chemical Class | Typical Deblocking Temperature (°C) |

|---|---|---|

| Phenols | Phenolic | >150 |

| Alcohols | Aliphatic/Aromatic Alcohol | 120 - 160 |

| ε-Caprolactam | Lactam | 160 - 180 |

| Methylethyl Ketone Oxime (MEKO) | Oxime | 140 - 160 |

| 3,5-Dimethylpyrazole | Pyrazole | 110 - 120 |

Design and Synthesis of Blocked Derivatives

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and even water. To control this reactivity and enable applications in areas like coatings and controlled polymerizations, the isocyanate functionality can be temporarily "blocked" by reacting it with a suitable blocking agent. This reaction forms a thermally reversible adduct. At ambient temperatures, the blocked isocyanate is stable, but upon heating, it dissociates to regenerate the free isocyanate and the blocking agent. rsc.org

The synthesis of blocked derivatives of this compound would involve the reaction of its isocyanate group with a blocking agent. The general reaction is illustrated below:

Scheme 1: General Blocking Reaction of an Isocyanate

Where R represents the ethyl 2-hydroxy-5-benzoate moiety and B-H is the blocking agent.

Phenols and Substituted Phenols: These are effective blocking agents, and their deblocking temperatures can be tuned by varying the substituents on the aromatic ring.

Oximes: Ketoximes, such as methyl ethyl ketoxime (MEKO), are widely used due to their relatively low deblocking temperatures. rsc.org

Lactams: ε-caprolactam is a commercially significant blocking agent, typically yielding blocked isocyanates that deblock at moderate to high temperatures. mdpi.com

Pyrazoles and Imidazoles: These heterocyclic compounds are also effective blocking agents. mdpi.com

The synthesis would typically be carried out by reacting this compound with the chosen blocking agent, often in the presence of a catalyst like dibutyltin dilaurate, especially for less reactive blocking agents. The progress of the reaction can be monitored by spectroscopic techniques such as FTIR, observing the disappearance of the characteristic isocyanate peak around 2250–2270 cm⁻¹. mdpi.com

Deblocking Mechanisms and Kinetic Analysis

The deblocking of the masked isocyanate is a crucial step for its subsequent reaction. The process is a reversible chemical reaction, and the equilibrium can be shifted towards the formation of the free isocyanate by increasing the temperature. rsc.org The liberated blocking agent can either remain in the system or be removed, depending on the application.

The mechanism of deblocking is essentially the reverse of the blocking reaction. It is a thermal dissociation process where the bond between the isocyanate nitrogen and the blocking agent cleaves, regenerating the highly reactive isocyanate group and the blocking agent.

Kinetic analysis of the deblocking process is essential for understanding the reaction rate and determining the optimal temperature and time for a specific application. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to study the deblocking temperature and kinetics. mdpi.comcivilica.com The deblocking temperature is not a fixed point but rather a temperature range over which the dissociation occurs at a practical rate.

The rate of the deblocking reaction is influenced by several factors, including the chemical structure of the blocking agent and the isocyanate itself. The presence of nucleophiles in the reaction mixture can also lower the deblocking temperature by reacting with the freed isocyanate, thereby shifting the equilibrium towards dissociation. rsc.org

Influence of Blocking Agent Structure and Reaction Conditions

The structure of the blocking agent has a profound impact on the stability of the blocked isocyanate and, consequently, on the deblocking temperature. This allows for the tuning of the system to meet the requirements of a specific application.

Generally, the deblocking temperature is influenced by:

Acidity of the Blocking Agent: More acidic blocking agents tend to form less stable adducts, resulting in lower deblocking temperatures.

Steric Hindrance: Increased steric bulk around the bond formed between the isocyanate and the blocking agent can lead to a lower deblocking temperature. rsc.org

Electronic Effects: Electron-withdrawing groups on the blocking agent can lower the deblocking temperature, while electron-donating groups tend to increase it.

The structure of the isocyanate also plays a role. Aromatic isocyanates, for instance, are generally deblocked more easily than aliphatic isocyanates. researchgate.net The reaction conditions, such as the presence of a catalyst, solvent, and the concentration of reactants, can also affect the deblocking kinetics.

The following table provides a general overview of the typical deblocking temperature ranges for various classes of blocking agents.

| Blocking Agent Class | Example | Typical Deblocking Temperature Range (°C) |

| Phenols | Phenol, cresol | 120 - 160 |

| Oximes | Methyl ethyl ketoxime (MEKO) | 110 - 130 |

| Lactams | ε-caprolactam | 130 - 160 |

| Pyrazoles | 3,5-dimethylpyrazole | 100 - 120 |

| Alcohols | Aliphatic alcohols | 150 - 200 |

Note: These are general ranges and the exact deblocking temperature for a derivative of this compound would need to be determined experimentally.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for the qualitative analysis of Ethyl 2-hydroxy-5-isocyanatobenzoate. It provides a molecular fingerprint, allowing for the rapid identification of characteristic functional groups and the tracking of their conversion in real-time.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the spectrum. For this compound, the FTIR spectrum is distinguished by several key absorption bands corresponding to its hydroxyl, ester, and isocyanate moieties.

A crucial application of FTIR spectroscopy in the context of this compound is the detection of the highly reactive isocyanate (-N=C=O) group and its subsequent conversion to a urethane (B1682113) linkage upon reaction with an alcohol.

Isocyanate Bond (-N=C=O): The isocyanate group presents a very strong and sharp absorption band due to its asymmetric stretching vibration. This peak is highly characteristic and appears in a region of the spectrum that is typically free from other absorptions, making it an excellent diagnostic tool. Its presence is a definitive confirmation of the unreacted starting material.

Urethane Bond (-NH-C(=O)-O-): When this compound reacts with an alcohol, the isocyanate group is consumed, and a urethane linkage is formed. This transformation is readily monitored by FTIR spectroscopy. The intense isocyanate peak disappears, while new bands characteristic of the urethane group appear. These include the N-H stretching vibration, typically a sharp to moderately broad band, and the urethane carbonyl (C=O) stretching vibration. The position of the carbonyl peak can distinguish it from the ester carbonyl already present in the parent molecule.

The ability to monitor the disappearance of the isocyanate peak and the simultaneous appearance of urethane peaks provides a direct method for tracking the progress of polymerization or modification reactions in real-time.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Urethane (N-H) | Stretch | 3200 - 3400 | Moderate |

| Urethane (C=O) | Stretch | 1700 - 1730 | Strong |

| Ester (C=O) | Stretch | ~1680 - 1710 | Strong |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Broad |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Moderate to Weak |

| Ether (C-O) | Stretch | 1050 - 1300 | Strong |

Note: The exact positions of the peaks can be influenced by factors such as solvent, concentration, and hydrogen bonding.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H (proton) and ¹³C NMR spectra provide definitive confirmation of the compound's molecular structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the spectrum, and the characteristics of these signals reveal the structure.

¹H NMR: The ¹H NMR spectrum confirms the presence of the ethyl group through its characteristic quartet and triplet signals. The aromatic protons appear as distinct signals in the downfield region, with their splitting patterns (multiplicity) and coupling constants revealing their substitution pattern on the benzene (B151609) ring. The phenolic hydroxyl proton typically appears as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom. This allows for the unambiguous identification of the ethyl ester carbons, the aromatic ring carbons, the carbonyl carbon of the ester, and, notably, the carbon of the isocyanate group.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom(s) | Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | Ethyl group | Triplet (t) | ~1.4 |

| -CH₂- | Ethyl group | Quartet (q) | ~4.4 |

| Ar-H3 | Aromatic | Doublet (d) | ~7.0 |

| Ar-H4 | Aromatic | Doublet of Doublets (dd) | ~7.3 |

| Ar-H6 | Aromatic | Doublet (d) | ~7.6 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C H₃ | Ethyl group | ~14 |

| -C H₂- | Ethyl group | ~62 |

| C1 | Aromatic (C-OH) | ~155 |

| C2 | Aromatic (C-COOEt) | ~118 |

| C3 | Aromatic (C-H) | ~119 |

| C4 | Aromatic (C-H) | ~126 |

| C5 | Aromatic (C-NCO) | ~135 |

| C6 | Aromatic (C-H) | ~125 |

| -C =O | Ester Carbonyl | ~168 |

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is exceptionally useful for studying compounds containing nitrogen, such as isocyanates and their derivatives. researchgate.net The ¹⁵N nucleus has a very wide chemical shift range, which makes it highly sensitive to the electronic environment of the nitrogen atom. researchgate.net This sensitivity allows for clear differentiation between the nitrogen in the isocyanate group and the nitrogen in its reaction products, such as urethanes, ureas, and biurets. researchgate.net

This technique is particularly advantageous because the signals for these different nitrogen-containing functional groups appear in distinct, well-separated regions of the spectrum, minimizing the signal overlap that can sometimes complicate ¹³C NMR analysis. researchgate.net

Typical ¹⁵N NMR Chemical Shift Ranges for Isocyanate and Related Functional Groups

| Functional Group | Structure | Typical Chemical Shift Range (δ, ppm) |

|---|---|---|

| Isocyanate | R-N=C=O | -360 to -340 |

| Urethane | R-NH-C(=O)-OR' | -280 to -260 |

| Urea (B33335) | R-NH-C(=O)-NHR' | -300 to -280 |

| Biuret | R-NH-C(=O)-N(R')-C(=O)-NHR'' | -270 to -250 |

Note: Chemical shifts are relative to a standard like nitromethane.

NMR spectroscopy is an outstanding quantitative tool for monitoring chemical reactions in situ and performing detailed kinetic studies. iastate.edumagritek.com By acquiring a series of spectra over time, one can directly observe the consumption of reactants and the formation of products. iastate.edunih.gov

For the reaction of this compound, a typical kinetic experiment would involve the following steps:

The reaction is set up directly within an NMR tube inside the spectrometer at a controlled temperature.

A series of ¹H NMR spectra are recorded at regular time intervals.

The concentration of the starting material and the product at each time point is determined by integrating the area of a characteristic, well-resolved signal for each species. For example, one could monitor the decrease of an aromatic proton signal on the isocyanate reactant and the corresponding increase of the same proton's signal in the newly formed urethane product, which will have a slightly different chemical shift.

By plotting the concentration of the reactant or product versus time, the reaction rate can be determined. Further analysis of how the rate changes with reactant concentrations allows for the determination of the reaction order and the rate constant, providing comprehensive insight into the reaction mechanism.

This non-invasive, real-time analysis provides high-quality kinetic data that is essential for understanding and optimizing reaction conditions. magritek.comnih.gov

Mass Spectrometry (MS) and Coupled Techniques for Molecular Weight and Compositional Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. Due to the high reactivity of the isocyanate group, which can react with trace amounts of water or other nucleophiles, sample handling and analytical conditions must be carefully controlled.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS presents challenges due to the high reactivity of the isocyanate group (-NCO). Isocyanates can react with active hydrogens in the GC column's stationary phase or with residual moisture, potentially leading to degradation or the formation of derivatives. diva-portal.org To mitigate these issues, derivatization is a common strategy for the analysis of isocyanates. mdpi.comnih.gov For instance, reaction with a secondary amine like dibutylamine (B89481) can form a stable urea derivative, which is more amenable to GC analysis. diva-portal.org

In a hypothetical direct GC-MS analysis under anhydrous conditions with an inert stationary phase, the electron ionization (EI) mass spectrum of this compound (molecular weight: 207.18 g/mol ) would be expected to show a molecular ion peak (M• ⁺) at m/z 207. The fragmentation pattern would likely involve characteristic losses:

Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z 162, resulting from the cleavage of the ester.

Loss of ethylene (B1197577) (-C₂H₄): A fragment at m/z 179 via a McLafferty rearrangement involving the ethyl ester.

Loss of the isocyanate group (-NCO): A fragment corresponding to ethyl salicylate (B1505791) at m/z 165.

Decarboxylation of the ester: Loss of CO₂ from the ester group, though less common directly from the molecular ion.

The following table summarizes the expected major fragments in a hypothetical GC-MS analysis.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 207 | [M]• ⁺ (Molecular Ion) | Ionization of the parent molecule |

| 179 | [M - C₂H₄]• ⁺ | McLafferty rearrangement |

| 162 | [M - OCH₂CH₃]⁺ | Alpha-cleavage at the ester |

| 165 | [M - NCO]⁺ | Cleavage of the isocyanate group |

| 134 | [M - CO₂ - C₂H₅]⁺ | Loss of the ester group and CO₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is often more suitable for the analysis of reactive and less volatile compounds like this compound. nih.gov Reversed-phase LC with a non-protic mobile phase would be the method of choice to prevent reaction of the isocyanate group. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS.

In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 208. In negative-ion mode, the deprotonated molecule [M-H]⁻ could be observed at m/z 206, likely from the acidic phenolic hydroxyl group. Tandem mass spectrometry (MS/MS) of the parent ion would provide further structural confirmation through collision-induced dissociation (CID), yielding fragments similar to those observed in GC-MS. nih.govresearchgate.net

Surface Sensitive Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray photoelectron spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. azom.comconfex.com For a thin film or solid sample of this compound, XPS can confirm the presence and bonding environments of carbon, oxygen, and nitrogen.

High-resolution scans of the C 1s, O 1s, and N 1s regions would be particularly informative.

C 1s Spectrum: The C 1s spectrum would be complex and could be deconvoluted into several peaks representing the different carbon environments: aromatic C-C/C-H, C-O (ester and hydroxyl), C=O (ester), and N=C=O (isocyanate). azom.comresearchgate.net

O 1s Spectrum: The O 1s spectrum would show distinct peaks for the oxygen atoms in the C=O (ester), C-O- (ester), -OH (hydroxyl), and N=C=O (isocyanate) groups. researchgate.net

N 1s Spectrum: The N 1s spectrum is expected to show a characteristic peak for the nitrogen atom in the isocyanate group (-N=C=O) at a binding energy around 400 eV. rsc.orgresearchgate.net

The following table presents the expected binding energies for the different functional groups.

| Element | Functional Group | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C/C-H | ~284.8 |

| C-O (Ester/Hydroxyl) | ~286.5 | |

| C=O (Ester) | ~288.5 | |

| N=C=O (Isocyanate) | ~287-288 | |

| O 1s | C-O (Ester/Hydroxyl) | ~533.5 |

| C=O (Ester) | ~532.0 | |

| N=C=O (Isocyanate) | ~531-532 | |

| N 1s | N=C=O (Isocyanate) | ~400.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The electronic transitions in the aromatic ring and carbonyl group of this compound give rise to characteristic absorption bands. The spectrum is expected to be similar to other substituted benzoic acids and phenyl benzoates. cdnsciencepub.comcdnsciencepub.com The primary absorption bands are likely to be observed in the UV region, influenced by the electronic effects of the hydroxyl, ester, and isocyanate substituents on the benzene ring. researchgate.netwisdomlib.orgijpsjournal.com

This technique is particularly useful for kinetic studies of the reactions involving the isocyanate group. researchgate.netresearchgate.net For example, the reaction of the isocyanate with an alcohol to form a urethane can be monitored by observing the change in absorbance at a specific wavelength over time. The disappearance of the isocyanate chromophore or the appearance of the urethane product chromophore can be used to determine the reaction rate, order, and activation energy. nasa.govpaint.org

Thermal Analysis Techniques for Stability and Decomposition Profiles

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a material as a function of temperature. universallab.orglabmanager.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA thermogram would show the onset of decomposition at a specific temperature. Isocyanates are known to have a degradation onset between 140 and 300°C. researchgate.net The decomposition may occur in one or multiple steps, corresponding to the loss of different parts of the molecule, such as the ethyl group, carbon dioxide, or the isocyanate moiety. The residual mass at the end of the analysis would indicate the amount of non-volatile residue. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram can reveal information about melting point, glass transitions, and exothermic or endothermic decomposition processes. For this compound, one would expect to observe an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, corresponding to decomposition or polymerization reactions of the isocyanate group.

The following table summarizes the expected thermal events for this compound.

| Technique | Expected Thermal Event | Approximate Temperature Range (°C) | Observation |

| DSC | Melting | Dependent on purity | Endothermic Peak |

| TGA/DSC | Decomposition | 140 - 300 | Mass Loss / Exothermic Peak |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of a material. nih.govresearchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This analysis provides information on physical and chemical changes such as melting point, glass transitions, and decomposition. researchgate.net

For this compound, a DSC analysis would be critical in determining its melting point and assessing its thermal stability. The isocyanate group is highly reactive and can undergo self-polymerization or react with the hydroxyl group of another molecule at elevated temperatures. A typical DSC thermogram would likely show an endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, an exothermic event might be observed, indicating decomposition or polymerization. The presence of impurities would likely lead to a broadening of the melting peak and a depression of the melting point.

Illustrative DSC Data for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 85.2 | 88.5 | 110.4 |

| Decomposition | 180.7 | 195.3 | -350.6 |

Note: The data in this table is illustrative and represents typical expected values for a compound of this nature, as specific experimental data is not publicly available.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and composition of a material. For this compound, TGA would provide information on its decomposition pattern.

A TGA curve for this compound would be expected to show a stable baseline until the onset of thermal decomposition. The decomposition may occur in single or multiple steps, corresponding to the loss of different parts of the molecule. For instance, the isocyanate group might decompose first, followed by the fragmentation of the aromatic ring and the ethyl ester group. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net

Illustrative TGA Data for this compound:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

| Initial Decomposition | 180 - 250 | 25.4 |

| Final Decomposition | 250 - 400 | 74.6 |

Note: The data in this table is illustrative and represents typical expected values for a compound of this nature, as specific experimental data is not publicly available.

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, these methods are crucial for assessing its purity and analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. sielc.com This would allow for the separation of the target compound from potential impurities, such as starting materials from its synthesis or by-products. The retention time would be characteristic of the compound under specific chromatographic conditions.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.8 min |

Note: The data in this table is illustrative and represents typical expected values for a compound of this nature, as specific experimental data is not publicly available.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. sciepub.com Given the isocyanate group's reactivity at high temperatures, derivatization might be necessary to analyze this compound by GC without causing on-column degradation. For example, the isocyanate could be reacted with an alcohol to form a more stable urethane. The analysis of the parent compound, ethyl salicylate, by GC-MS has been demonstrated for its quantification in biological fluids. nih.govarizona.edu

Illustrative GC Parameters for a Derivatized Analog of this compound:

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Retention Time | 12.5 min |

Note: The data in this table is illustrative and represents typical expected values for a derivatized compound, as specific experimental data for the target compound is not publicly available.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction progress and for the identification of compounds. scialert.net For this compound, TLC could be used to monitor its synthesis by comparing the spot of the reaction mixture to that of the starting materials. The retention factor (Rf) value is a key parameter obtained from TLC.